molecular formula C18H16FN3O3S3 B3018629 N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 1351641-08-1

N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B3018629
CAS No.: 1351641-08-1
M. Wt: 437.52
InChI Key: GTHORFMWSIXUPL-UHFFFAOYSA-N
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Description

N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H16FN3O3S3 and its molecular weight is 437.52. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo-pyridine core with a thiophene moiety and a sulfonyl group attached to a fluorobenzyl substituent. Its molecular formula is C15H16F1N3O2S2, with a molecular weight of approximately 347.43 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing fluorinated aromatic groups have demonstrated significant cytotoxic effects against various cancer cell lines including hepatoma and colon cancer cells in vitro. The introduction of electron-withdrawing groups like fluorine can enhance the anticancer activity of such compounds by improving their interaction with biological targets .

Cholinesterase Inhibition

The compound's structural analogs have been investigated for their ability to inhibit cholinesterases, which are crucial in neurotransmission. A study on similar sulfonamide derivatives found that they effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . The IC50 values of these compounds were comparable to established inhibitors such as tacrine.

The biological activity of this compound can be attributed to its ability to interact with specific enzyme targets. For anticancer properties, it likely acts by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell growth and survival. In the case of cholinesterase inhibition, the sulfonamide group may facilitate binding to the active site of the enzyme, thereby preventing substrate hydrolysis.

Case Studies

StudyFindings
In vitro Anticancer Study Demonstrated significant cytotoxicity against hepatoma and colon cancer cells with IC50 values indicating high potency .
Cholinesterase Inhibition Study Reported effective inhibition of AChE and BuChE with selectivity profiles suggesting potential for Alzheimer's treatment .

Properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S3/c19-13-4-1-3-12(9-13)11-28(24,25)22-7-6-14-16(10-22)27-18(20-14)21-17(23)15-5-2-8-26-15/h1-5,8-9H,6-7,10-11H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHORFMWSIXUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CS3)S(=O)(=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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